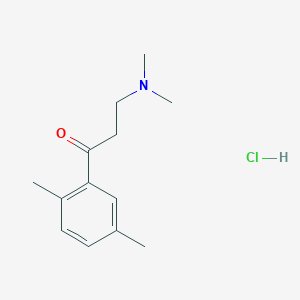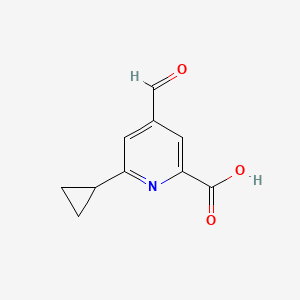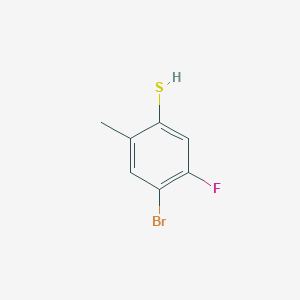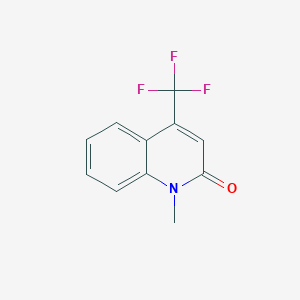
1-methyl-4-trifluoromethyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one can be synthesized through several methods. One common approach involves the cyclization of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the photocatalytic synthesis from quinoline-N-oxides, which is a greener alternative with high yield and low catalyst loading .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions involving the trifluoromethyl group are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline-N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline compounds with various functional groups.
Scientific Research Applications
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer properties, particularly targeting protein kinases like SGK1.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For instance, it has been shown to target SGK1, a protein kinase involved in cell survival and proliferation . The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. Molecular docking studies and cellular assays have confirmed its mechanism of action.
Comparison with Similar Compounds
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer activity.
Fluoroquinolines: Widely used as antibacterial agents.
7-Amino-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with different biological activities.
These compounds share the quinoline core structure but differ in their substituents, leading to varied applications and properties.
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)quinolin-2-one |
InChI |
InChI=1S/C11H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-10(15)16)11(12,13)14/h2-6H,1H3 |
InChI Key |
VHQBLGDZCBRMMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
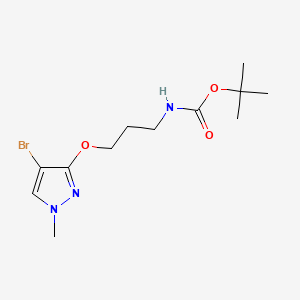
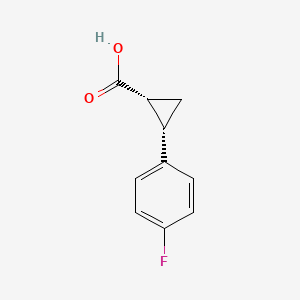

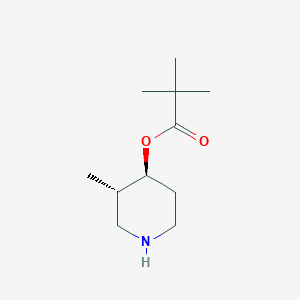
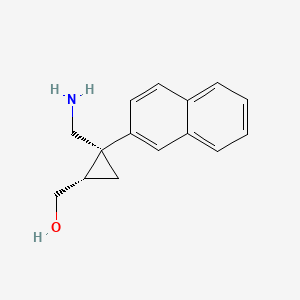
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)

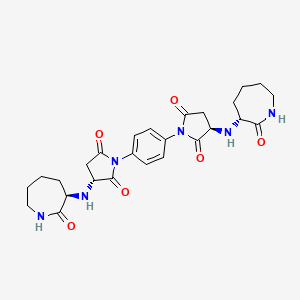
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
